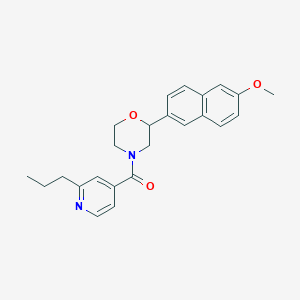![molecular formula C21H27N5O B5395856 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects. In
作用機序
The exact mechanism of action of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the target cells. For example, it has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation. It has also been found to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine has been found to have unique biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in certain cancer cell lines. It has also been found to inhibit the growth of certain bacterial and fungal strains. Additionally, this compound has been found to have low toxicity in vitro, indicating that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the major advantages of using 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine in lab experiments is its unique biochemical and physiological effects. This compound has been found to have activity against cancer cell lines, bacteria, and fungi, making it a versatile compound for various research applications. Additionally, this compound has been found to have low toxicity in vitro, indicating that it may be a safe and effective therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step synthesis process may be time-consuming and require specialized equipment and expertise. Additionally, the yield and purity of the final product may vary depending on the synthesis conditions, which may affect the reproducibility of the results.
将来の方向性
There are several future directions for the research on 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine. One of the major directions is the investigation of its potential as a therapeutic agent for various diseases. This compound has shown promising activity against cancer cell lines, bacteria, and fungi, and further studies are needed to determine its efficacy and safety in vivo.
Another future direction is the optimization of the synthesis method for this compound. The current synthesis method is complex and may be time-consuming, and further studies are needed to develop more efficient and reproducible methods for synthesizing this compound.
Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Understanding the molecular targets and pathways involved in the activity of this compound may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is a piperidine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, and it is being investigated for its potential as a therapeutic agent for various diseases. Further studies are needed to optimize the synthesis method, elucidate the mechanism of action, and determine the efficacy and safety of this compound in vivo.
合成法
The synthesis of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the desired yield and purity of the final product. However, the general steps involved in the synthesis of this compound include the condensation of 5-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde with 4-ethyl-1H-pyrazole-5-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 1-(4-chlorobenzyl)-4-piperidinol in the presence of a suitable catalyst to yield the final product.
科学的研究の応用
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine has been found to have potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases. This compound has been found to exhibit activity against certain cancer cell lines, and it is being studied as a potential anti-cancer drug. It has also been found to have activity against certain bacterial and fungal strains, and it is being investigated as a potential antibiotic and antifungal agent.
特性
IUPAC Name |
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-16-14-22-24-21(16)17-7-11-25(12-8-17)15-18-13-19(27-2)5-6-20(18)26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBPFFEOVJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5395780.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5395802.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5395823.png)

![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)